Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold containing an oxygen atom in the 2-oxa bridge. Key structural features include:
- Iodomethyl group at position 1, which serves as a reactive site for nucleophilic substitutions or cross-coupling reactions.
- 3,3-Dimethyl groups at position 3, providing steric bulk that may influence conformational stability and reactivity.
Properties
Molecular Formula |
C12H19IO3 |
|---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C12H19IO3/c1-10(2)12(9(14)15-3)6-4-11(8-13,16-10)5-7-12/h4-8H2,1-3H3 |
InChI Key |
AZQCLOUUXOYDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC(O1)(CC2)CI)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a [4+2] cycloaddition reaction involving cyclohexenones and electron-deficient alkenes under enamine/iminium catalysis.
Introduction of the iodomethyl group: The iodomethyl group can be introduced via a halogenation reaction using iodine and a suitable halogenating agent.
Esterification: The carboxylate ester can be formed through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include primary alcohols.
Scientific Research Applications
Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with various molecular targets:
Nucleophilic Substitution: The iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Oxidation and Reduction: The ester and iodomethyl groups can undergo redox reactions, altering the compound’s chemical properties.
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., CF3 in ) may enhance stability but reduce nucleophilicity at the iodine site.
Ester Group Variations :
- Methyl esters (target compound and ) are more lipophilic than ethyl esters (), influencing bioavailability and membrane permeability.
- Ethyl esters in analogs may offer slower hydrolysis rates, extending half-life in biological systems .
Reactivity of the Iodomethyl Group :
- The iodine atom in the target compound and analogs () is a versatile handle for further functionalization (e.g., Suzuki couplings, nucleophilic substitutions).
- In contrast, the vinyl group in offers reactivity for addition or polymerization but lacks halogen-based versatility.
Biological and Material Applications :
Biological Activity
Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, a compound with the CAS number 2763776-41-4, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, exploring its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates an oxabicyclo[2.2.2]octane framework, which is known for its favorable physicochemical properties. The molecular formula is with a molecular weight of approximately 266.12 g/mol. The IUPAC name highlights its complex structure, which includes both an iodomethyl group and a carboxylate moiety.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The compound's ability to inhibit acetylcholinesterase (AChE), a crucial enzyme in neurotransmission, has been particularly noted.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the bicyclic structure can significantly influence biological activity. For instance, the introduction of different substituents on the bicyclic framework affects solubility and binding affinity to target proteins. A study on related compounds revealed that specific modifications led to enhanced selectivity against insect AChE compared to human AChE, showcasing potential applications in pest control without affecting human health .
Comparative Biological Activity Table
| Compound | Target Enzyme | IC50 Value (μM) | Selectivity |
|---|---|---|---|
| This compound | Human AChE | >200 | Low |
| Related Compound A | Mosquito AChE | 4.4 | High |
| Related Compound B | Mosquito AChE | 0.86 | High |
Insecticidal Activity
In a recent study evaluating the insecticidal properties of various bicyclic compounds, this compound was tested against resistant strains of mosquitoes. The results indicated that while it exhibited lower potency against human AChE, it maintained significant activity against mosquito enzymes, suggesting its potential as an insecticide .
Antibacterial Properties
Another area of investigation involves the antibacterial efficacy of compounds containing the oxabicyclo[2.2.2]octane scaffold. Preliminary findings suggest that these compounds can act as effective antibacterial agents due to their ability to disrupt bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
